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molecular formula C13H24O2 B1215220 6-Hydroxydihydrotheaspirane CAS No. 53398-90-6

6-Hydroxydihydrotheaspirane

Cat. No. B1215220
M. Wt: 212.33 g/mol
InChI Key: LJOISVFAMDWVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04174327

Procedure details

2,6,10,10-tetramethyl-1-oxa-spiro[4.5]dec-6-yl acetate was prepared as indicated hereinabove, from 2,6,10,10-tetramethyl-1-oxa-spiro[4,5]decan-6-ol and acetyl chloride. 2,6,10,10-Tetramethyl-1-oxa-spiro[4.5]dec-6-yl formate on the contrary was obtained by treating the above alcohol with formylimidazole, according to the method given in Liebigs Ann. Chem. 655, 95 (1962).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6,10,10-tetramethyl-1-oxa-spiro[4.5]dec-6-yl acetate
Name
2,6,10,10-Tetramethyl-1-oxa-spiro[4.5]dec-6-yl formate

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][C:4]2([C:11]([CH3:13])([CH3:12])[CH2:10][CH2:9][CH2:8][C:7]2([CH3:15])[OH:14])[O:3]1.[C:16](Cl)(=[O:18])[CH3:17]>>[C:16]([O:14][C:7]1([CH3:15])[CH2:8][CH2:9][CH2:10][C:11]([CH3:13])([CH3:12])[C:4]21[O:3][CH:2]([CH3:1])[CH2:6][CH2:5]2)(=[O:18])[CH3:17].[CH:16]([O:14][C:7]1([CH3:15])[CH2:8][CH2:9][CH2:10][C:11]([CH3:13])([CH3:12])[C:4]21[O:3][CH:2]([CH3:1])[CH2:6][CH2:5]2)=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC2(CC1)C(CCCC2(C)C)(O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2,6,10,10-tetramethyl-1-oxa-spiro[4.5]dec-6-yl acetate
Type
product
Smiles
C(C)(=O)OC1(C2(CCC(O2)C)C(CCC1)(C)C)C
Name
2,6,10,10-Tetramethyl-1-oxa-spiro[4.5]dec-6-yl formate
Type
product
Smiles
C(=O)OC1(C2(CCC(O2)C)C(CCC1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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